2-(2-Bromobenzoyl)-4-methylpyridine
CAS No.: 1187164-95-9
VCID: VC3421153
Molecular Formula: C13H10BrNO
Molecular Weight: 276.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(2-Bromobenzoyl)-4-methylpyridine is a synthetic organic compound with the molecular formula C13H10BrNO. It is a derivative of pyridine, featuring a bromobenzoyl group attached to the pyridine ring. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential reactivity. Synthesis and PreparationThe synthesis of 2-(2-Bromobenzoyl)-4-methylpyridine typically involves the reaction of 4-methylpyridine with 2-bromobenzoyl chloride in the presence of a base. This reaction is often carried out in a solvent like dichloromethane or tetrahydrofuran. Potential ApplicationsWhile specific applications of 2-(2-Bromobenzoyl)-4-methylpyridine are not widely documented, compounds with similar structures are often explored for their biological activities, including antimicrobial and anticancer properties. The presence of a bromine atom and a pyridine ring makes it a candidate for further modification and testing in medicinal chemistry. Research Findings and Future Directions
Future research should focus on synthesizing derivatives of 2-(2-Bromobenzoyl)-4-methylpyridine and evaluating their biological activities. This could involve modifying the bromobenzoyl group or the pyridine ring to introduce electron-withdrawing or electron-donating substituents, which can influence biological activity. |
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CAS No. | 1187164-95-9 | ||||||||||
Product Name | 2-(2-Bromobenzoyl)-4-methylpyridine | ||||||||||
Molecular Formula | C13H10BrNO | ||||||||||
Molecular Weight | 276.13 g/mol | ||||||||||
IUPAC Name | (2-bromophenyl)-(4-methylpyridin-2-yl)methanone | ||||||||||
Standard InChI | InChI=1S/C13H10BrNO/c1-9-6-7-15-12(8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | ||||||||||
Standard InChIKey | ZRXWVMISCJOWOF-UHFFFAOYSA-N | ||||||||||
SMILES | CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2Br | ||||||||||
Canonical SMILES | CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2Br | ||||||||||
PubChem Compound | 49762080 | ||||||||||
Last Modified | Aug 16 2023 |
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